molecular formula C3H8N4O2S B2843614 3-Azidopropane-1-sulfonamide CAS No. 1034192-12-5

3-Azidopropane-1-sulfonamide

Cat. No.: B2843614
CAS No.: 1034192-12-5
M. Wt: 164.18
InChI Key: VSPMNQQOQWDCQX-UHFFFAOYSA-N
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Description

3-Azidopropane-1-sulfonamide is an organic compound with the molecular formula C₃H₈N₄O₂S It is characterized by the presence of an azido group (-N₃) attached to a propane backbone, which is further connected to a sulfonamide group (-SO₂NH₂)

Scientific Research Applications

Synthesis of GABAB Receptor Antagonists

3-Amino-N-aryl-2-hydroxypropane-1-sulfonamides, synthesized from epoxy sulfonamide and sodium azide, show potential as GABAB receptor antagonists. This is significant in developing specific antagonists of GABA at the GABAB receptor, crucial for neurological research and therapies (Hughes & Prager, 1997).

Carbonic Anhydrase Inhibition

Sulfonamide-hydrazone derivatives, including 3-Azidopropane-1-sulfonamide analogs, have shown inhibitory effects on human carbonic anhydrase I and II. This highlights their potential in treating conditions related to enzyme dysfunction, such as glaucoma or edema (Sağlık et al., 2019).

Development of 1,3-Heteroatom Substituted 2-Aminopropane Derivatives

The use of 2-(bromomethyl)-1-sulfonylaziridines and sodium azide has led to the preparation of 1,3-heteroatom substituted 2-aminopropane derivatives, showcasing the versatile applications of this compound in synthesizing functionalized sulfonamides (D’hooghe et al., 2005).

Antimicrobial Studies

Novel coumarin-6-sulfonamides with a free C4-azidomethyl group, synthesized from reactions involving this compound, have been evaluated for their antimicrobial properties. This highlights the compound's potential in developing new antimicrobials (Basanagouda et al., 2010).

Pharmaceutical Applications

Sulfonamide compounds, including derivatives of this compound, are important in pharmaceuticals, serving as antibacterial, antiepileptic, and diuretic agents. They are also crucial in the synthesis of drugs for Alzheimer’s disease and cancer treatments (Gulcin & Taslimi, 2018).

Antioxidant Activity in Azo-Sulfa Drug Compounds

This compound derivatives have been explored in synthesizing azo-sulfa drug compounds, exhibiting antioxidant properties. This application is vital in developing drugs with improved bioavailability and efficacy (Muhammad-Ali et al., 2019).

Anticancer and Antiviral Properties

Sulfonamide derivatives, such as those involving this compound, have shown promising results in inhibiting proteases related to cancer and viral infections. This underscores their role in developing new anticancer and antiviral therapies (Supuran et al., 2003).

Mechanism of Action

Target of Action

3-Azidopropane-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to target the dihydropteroate synthetase enzyme in bacteria . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . They mimic the natural substrate of the enzyme, p-aminobenzoic acid (PABA), and bind to the enzyme’s active site. This prevents PABA from binding, thereby inhibiting the synthesis of folic acid . The bacteria are then unable to reproduce and grow, resulting in a bacteriostatic effect .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, preventing the production of folic acid. This, in turn, affects the synthesis of nucleic acids and proteins, leading to inhibited bacterial growth .

Pharmacokinetics

They are usually well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine . The impact of these properties on the bioavailability of this compound would need to be confirmed through further studies.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and reproduction. By disrupting folic acid synthesis, the compound prevents bacteria from producing the nucleic acids and proteins they need to grow and divide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other organo-sulphur compounds in the environment could potentially affect the compound’s activity . Additionally, the compound’s resistance to biodegradation may lead to long residence times in both water and soil matrices . These environmental factors and their potential impacts would need to be considered when assessing the compound’s overall effectiveness and environmental impact.

Safety and Hazards

The safety data sheet for 3-Azidopropane-1-sulfonamide suggests that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. The use of personal protective equipment and chemical impermeable gloves is recommended .

Biochemical Analysis

Biochemical Properties

3-Azidopropane-1-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow it to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma

Molecular Mechanism

Sulfonamides are known to inhibit dihydrofolate reductase in bacteria and protozoa far more efficiently than in mammalian cells . This allows them to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that sulfonamides can be modified, degraded, or used as nutrients by some bacteria . This could potentially affect the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well studied. Sulfonamides are widely used in veterinary medicine, and their effects can vary with different dosages

Metabolic Pathways

Sulfonamides are known to block the synthesis of folic acid, which is a crucial component of several metabolic pathways

Transport and Distribution

It is known that sulfonamides can be transported and distributed in soils, which may provide some insight into their transport and distribution within cells

Subcellular Localization

The subcellular localization of proteins can be determined by fluorescent protein tagging or mass spectrometry detection in subcellular purifications and by prediction using protein sequence features

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azidopropane-1-sulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloropropane-1-sulfonamide.

    Azidation Reaction: The chlorinated compound undergoes a nucleophilic substitution reaction with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 3-Azidopropane-1-sulfonamide can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine group using reducing agents

Properties

IUPAC Name

3-azidopropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N4O2S/c4-7-6-2-1-3-10(5,8)9/h1-3H2,(H2,5,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPMNQQOQWDCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ammonium hydroxide (28%) (10 mL) was added to a solution of 3-azido-1-propanesulfonyl chloride (˜2.29 g, 12.53 mmol; obtained in step 2) in ethanol (10 mL). The reaction mixture was stirred at room temperature for 3 h then concentrated. The residual material was passed through a short silica gel column using hexanes:ethyl acetate as eluent to isolate 3-azido-1-propanesulfonamide (1.5 g, 86%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The reaction was carried out similarly as described in the preparation of compound 411, using compound 3-chloro-propane-1-sulfonic acid amide (19.0 mmol). The crude product was purified by continuous gradient flash chromatography using EtOAc/petroleum ether (40-60) 35:65 to 65:35 as the eluent to afford the title compound as colourless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19 mmol
Type
reactant
Reaction Step Two

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